methyl 5-phenyl-1H-imidazole-2-carboxylate
Description
Significance of Imidazole (B134444) Scaffolds in Contemporary Chemical and Biological Sciences
The imidazole moiety is a recurring motif in a vast array of natural products and synthetic compounds, underscoring its pivotal role in the chemical and biological sciences. nih.gov Its presence in essential biomolecules such as the amino acid histidine, histamine, and purines, which form the building blocks of DNA, highlights its fundamental importance in biological systems. nih.govgoogle.com The amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, along with its capacity to coordinate with metal ions, are key to its functional versatility in enzymes and proteins. google.com
In the realm of medicinal chemistry, the imidazole scaffold is a constituent of numerous approved drugs, demonstrating a wide range of therapeutic applications. nih.govjustia.com Imidazole derivatives have been shown to possess a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.govjustia.comnih.govaksci.com The ability of the imidazole ring to form hydrogen bonds and engage in other non-covalent interactions allows for effective binding to various biological targets, such as enzymes and receptors. nih.gov This has spurred extensive research into the synthesis and biological evaluation of novel imidazole-containing compounds for the treatment of a multitude of diseases. justia.comnih.gov The continuous exploration of imidazole derivatives is a testament to their enduring potential in the development of new and effective therapeutic agents. justia.com
Overview of Methyl 5-phenyl-1H-imidazole-2-carboxylate within the Broader Class of Imidazole Derivatives
This compound, with the Chemical Abstracts Service (CAS) registry number 222991-37-9, is a specific derivative belonging to the extensive class of imidazole compounds. bldpharm.com Structurally, it features a central imidazole ring substituted with a phenyl group at the 5-position and a methyl carboxylate group at the 2-position. The presence of the phenyl ring and the ester functional group are significant modifications to the basic imidazole core that can influence its physicochemical properties and biological activity.
While extensive research has been conducted on the broader class of imidazole derivatives, specific studies focusing solely on this compound are not widely available in publicly accessible literature. However, its chemical structure suggests its potential as a valuable intermediate in the synthesis of more complex molecules. The ester functionality, for instance, can be readily hydrolyzed to the corresponding carboxylic acid, 5-phenyl-1H-imidazole-2-carboxylic acid (CAS 41270-74-0), or converted to amides, providing a pathway to a diverse range of derivatives. sigmaaldrich.com
Research on closely related compounds offers insights into the potential applications of this molecule. For example, derivatives of 1H-imidazole-5-carboxylic acid have been investigated for their herbicidal properties. google.com Furthermore, studies on other substituted imidazole carboxylates have revealed their potential as antiviral and anticancer agents. nih.govresearchgate.net These findings suggest that this compound could serve as a key building block in the development of novel compounds with a range of biological activities.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
| This compound | 222991-37-9 | C11H10N2O2 | Imidazole ring, Phenyl group at C5, Methyl ester at C2 |
| 5-Phenyl-1H-imidazole-2-carboxylic acid | 41270-74-0 | C10H8N2O2 | Imidazole ring, Phenyl group at C5, Carboxylic acid at C2 |
| Histidine | 71-00-1 | C6H9N3O2 | Imidazole ring as a side chain of an amino acid |
| Histamine | 51-45-6 | C5H9N3 | Decarboxylated product of histidine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-phenyl-1H-imidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-12-7-9(13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQZAOUFVJUSHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442406 | |
| Record name | methyl 5-phenyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222991-37-9 | |
| Record name | methyl 5-phenyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Strategies for the Construction of the Imidazole (B134444) Core in Methyl 5-phenyl-1H-imidazole-2-carboxylate
The formation of the central imidazole ring is the key step in the synthesis of the title compound. Classical cyclization reactions and modern multi-component strategies are both applicable.
The synthesis of the imidazole core often relies on the cyclocondensation of three key components: a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). This is famously known as the Debus-Radziszewski imidazole synthesis. nih.gov For the specific synthesis of this compound, the required precursors would be phenylglyoxal (B86788) (a 1,2-dicarbonyl), methyl glyoxylate (B1226380) (as the aldehyde component providing the C2-carboxylate group), and ammonia.
The reaction mechanism is thought to proceed in two main stages. nih.gov First, the dicarbonyl (phenylglyoxal) condenses with two molecules of ammonia to form a diimine intermediate. nih.gov In the second stage, this diimine condenses with the aldehyde (methyl glyoxylate). The process involves the formation of a five-membered ring through a series of addition and dehydration steps, ultimately leading to the aromatic imidazole core after tautomerization.
Another prominent cyclization strategy involves the reaction of α-haloketones with amidines. To obtain the desired product, one could envision the reaction between an α-haloketone bearing the phenyl group and an amidine that contains the precursor to the methyl carboxylate group. A general approach involves heating an α-bromo-ketone with formamide, which serves as both the ammonia source and the C2-carbon source. nih.gov
A plausible mechanistic pathway for the formation of a 2-phenyl-1H-benzimidazole, which shares mechanistic similarities, involves the catalyst activating the aldehyde's carbonyl group, followed by a nucleophilic attack from the diamine. researchgate.net This forms an intermediate that undergoes cyclization and subsequent aromatization to yield the final imidazole product. researchgate.net
Table 1: Common Cyclization Strategies for Imidazole Synthesis
| Reaction Name | Key Precursors | General Mechanism |
|---|---|---|
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Condensation to diimine, followed by cyclization with aldehyde and aromatization. nih.gov |
| From α-Haloketones | α-Haloketone, Amidine/Formamide | Nucleophilic substitution followed by intramolecular cyclization and dehydration. nih.gov |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. researchgate.net The synthesis of substituted imidazoles is particularly well-suited to MCRs.
The most common MCR for imidazole synthesis is a three-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297), which serves as the ammonia source. asianpubs.orgnih.gov To synthesize this compound, the reactants would be:
1,2-Dicarbonyl: Phenylglyoxal
Aldehyde: Methyl glyoxylate
Ammonia Source: Ammonium acetate
This mixture is typically heated in a solvent like ethanol (B145695). researchgate.net The reaction proceeds through a cascade of condensations and cyclization, similar to the Debus-Radziszewski pathway, offering high atom economy and operational simplicity. nih.gov Various aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups, have been shown to be effective in these reactions, suggesting a broad scope for derivatization. asianpubs.org
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. For imidazole synthesis, this has led to the exploration of solvent-free reactions and the use of biodegradable catalysts.
Solvent-free synthesis offers numerous advantages, including high efficiency, easy separation, and reduced waste. asianpubs.org A mixture of the dicarbonyl, aldehyde, and ammonium acetate can be heated directly, often leading to high yields of the imidazole product in a short time. asianpubs.org
In line with green chemistry principles, researchers have successfully used natural, non-toxic catalysts for imidazole synthesis. For instance, lemon juice, which is acidic, biodegradable, and inexpensive, has been employed as a biocatalyst for the three-component synthesis of 2,4,5-triaryl-1H-imidazoles. researchgate.net The reaction is typically carried out by heating the components in ethanol with a small amount of lemon juice, followed by a simple work-up procedure. researchgate.net Another approach uses ammonium chloride as a mild and efficient catalyst for the condensation of o-phenylenediamines and aldehydes to form benzimidazoles, a process that is both green and economically viable. niscpr.res.in These green methodologies could readily be adapted for the synthesis of this compound.
Functionalization and Derivatization Strategies of this compound
Once the core structure is synthesized, it can be further modified to create a library of derivatives with tailored properties. Functionalization can be targeted at the phenyl moiety or the imidazole ring itself.
The phenyl ring at the C5 position is a prime site for modification, often through cross-coupling reactions. If the starting material is an appropriate halo-substituted phenyl-imidazole, Suzuki coupling reactions can be used to introduce a wide variety of substituents. For example, thioether-substituted phenyl derivatives of imidazoles have been synthesized using this method. nih.gov
Metabolites of related compounds indicate that the phenyl group is a potential site of oxidation. nih.gov This suggests that functional groups can be introduced or modified through oxidative processes. Furthermore, the synthesis can start with substituted benzaldehydes or phenylglyoxals to introduce desired functional groups onto the phenyl ring from the outset. For example, methoxy (B1213986), nitro, or fluoro groups have been incorporated into the phenyl ring of related imidazole structures. asianpubs.orgniscpr.res.in
Table 2: Examples of Phenyl Ring Modifications on Related Imidazole Scaffolds
| Modification Type | Reagents/Method | Resulting Substituent | Reference |
|---|---|---|---|
| Cross-Coupling | Suzuki Coupling (with boronic acids) | Aryl, Alkyl groups | nih.gov |
| Starting Material Modification | Use of substituted benzaldehydes | -OCH3, -NO2, -F, -Cl | asianpubs.orgniscpr.res.in |
| Oxidation | Enzymatic (e.g., Cytochrome P450) | Hydroxyl groups | nih.gov |
The electronic nature of the substituents on the phenyl ring can significantly influence the reactivity and properties of the entire molecule. The imidazole ring itself is an aromatic heterocycle with two nitrogen atoms, one of which is pyrrole-like (acidic N-H) and the other pyridine-like (basic).
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the C5-phenyl ring alters the electron density of the imidazole core.
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -Cl): These groups decrease the electron density on the phenyl ring and, by extension, on the imidazole ring. This can increase the acidity of the N-H proton and make the pyridine-like nitrogen less basic.
Electron-Donating Groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂): These groups increase the electron density of the system, enhancing the basicity of the pyridine-like nitrogen and potentially influencing the molecule's ability to coordinate with metal ions or act as a hydrogen bond acceptor. nih.gov
These substituent effects are critical in the context of drug design, where the imidazole core might interact with biological targets like enzymes or receptors. nih.govnih.gov For instance, in the development of enzyme inhibitors, modifying the electronics of the phenyl ring can fine-tune the binding affinity of the imidazole nitrogen to a heme iron in the active site. nih.gov Computational studies on related benzimidazole (B57391) systems show that substituents alter the HOMO-LUMO energy gap, which correlates with the molecule's chemical reactivity and stability. rsc.org Generally, a smaller energy gap implies higher reactivity. rsc.org
Reaction Mechanisms and Chemical Transformations of this compound
The reactivity of this compound is governed by the interplay of its three key components: the electron-rich imidazole ring, the phenyl substituent, and the electron-withdrawing methyl carboxylate group.
The imidazole ring is an aromatic heterocycle and is generally resistant to oxidation under mild conditions. However, the synthesis of the imidazole ring itself can be achieved through oxidation. For example, 2-imidazoline-5-carboxylic derivatives can be efficiently oxidized to the corresponding imidazole-5-carboxylic derivatives using dioxygen or air, often in the presence of a base like potassium carbonate or sodium hydroxide (B78521). lookchem.com This process is scalable and provides excellent yields for various substituted imidazolines. lookchem.com
While the core imidazole of this compound is stable, harsh oxidation conditions can lead to the degradation of the ring. More commonly, oxidative reactions might target substituents or precursor molecules.
The chemical reduction of this compound can proceed at several sites, depending on the reducing agent and reaction conditions.
Reduction of the Ester Group: The methyl carboxylate group is readily reduced by powerful hydride reagents. Treatment with lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) would be expected to reduce the ester to the corresponding primary alcohol, yielding (5-phenyl-1H-imidazol-2-yl)methanol.
Reduction of the Imidazole or Phenyl Ring: Catalytic hydrogenation under high pressure and temperature could potentially reduce the phenyl ring or the double bonds within the imidazole ring. However, these conditions are harsh and may lead to a mixture of products or decomposition. The reduction of a nitrile group to an aldehyde on a related 4-phenyl-imidazole scaffold has been demonstrated using literature protocols, indicating that functional group transformations on substituents are feasible. nih.gov
Table 2: Potential Reduction Pathways
| Reagent | Targeted Group | Expected Product |
| Lithium Aluminum Hydride (LiAlH₄) | Methyl carboxylate | (5-phenyl-1H-imidazol-2-yl)methanol |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Phenyl Ring / Imidazole Ring | (5-cyclohexyl-1H-imidazol-2-yl)methanol or further reduced products |
Nucleophilic and Electrophilic Substitution Pathways
The imidazole ring possesses both nucleophilic and electrophilic character, leading to a variety of substitution reactions.
Nucleophilic Substitution: The primary site for nucleophilic attack is the carbonyl carbon of the ester group. Reactions such as hydrolysis (using aqueous acid or base) would yield 5-phenyl-1H-imidazole-2-carboxylic acid. Aminolysis, reacting the ester with an amine, would produce the corresponding amide. The imidazole ring itself contains a basic nitrogen atom (N-3) and an acidic N-H proton (N-1). Deprotonation of N-1 with a strong base (e.g., NaH) generates a potent imidazolate anion. dergipark.org.tr This anion can then act as a nucleophile in SN2 reactions, such as alkylation with alkyl halides, to form N-1 substituted derivatives. dergipark.org.tr The study of the reaction between imidazole and certain esters shows that imidazole can act as a catalytic nucleophile, attacking the ester to form a tetrahedral intermediate. rsc.org
Electrophilic Substitution: The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The directing effects of the existing phenyl and carboxylate groups will influence the position of substitution. The N-1 nitrogen is also a site for electrophilic attack, and N-substitution is a common reaction. For instance, N-1 substituted 4-phenyl-imidazole derivatives have been synthesized and studied, confirming that reactions at the ring nitrogens are a key pathway for diversification. nih.gov
Beyond simple substitutions, the functional groups on this compound allow for more complex transformations. A notable example is the conversion of the carboxylate function into other heterocyclic systems.
A relevant synthetic route involves the transformation of a related imidazole carbohydrazide (B1668358) into a 1,3,4-oxadiazole (B1194373) ring. mdpi.com This process can be extrapolated to this compound. The mechanism would involve:
Hydrazinolysis: Reaction of the methyl ester with hydrazine (B178648) (N₂H₄) to form 5-phenyl-1H-imidazole-2-carbohydrazide.
Dithiocarbamate Formation: The resulting carbohydrazide reacts with carbon disulfide and potassium hydroxide to form a potassium dithiocarbazinate salt. mdpi.com
Cyclization and Alkylation: This salt is then treated with an electrophile, such as phenacyl bromide, which induces cyclization to the 1,3,4-oxadiazole ring while simultaneously alkylating the thio-group. mdpi.com This multi-step pathway demonstrates how the initial carboxylate ester serves as a handle for constructing more elaborate molecular architectures.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 5-phenyl-1H-imidazole-2-carboxylate
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, provide definitive evidence of its structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The protons of the methyl ester would appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. The protons on the phenyl ring would produce a set of multiplets in the aromatic region. The single proton on the imidazole (B134444) ring (H-4) would appear as a singlet, also in the aromatic region. The N-H proton of the imidazole ring is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
For analogous compounds like methyl 1-phenyl-4-(trifluoromethyl)-1H-benzo[d]imidazole, aromatic protons are observed in the range of δ 7.39–8.23 ppm. rsc.org The methyl ester protons in similar benzimidazole (B57391) carboxylates appear as a singlet around δ 3.84 ppm. nih.gov
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -OCH₃ (Ester) | 3.8 - 3.9 | Singlet (s) |
| Phenyl-H | 7.2 - 7.8 | Multiplet (m) |
| Imidazole H-4 | 7.5 - 7.9 | Singlet (s) |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around 160-170 ppm. The methyl carbon of the ester will be found in the aliphatic region, usually around 50-55 ppm. The spectrum will also feature distinct signals for the two sp²-hybridized carbons of the imidazole ring and the six carbons of the phenyl group. In some imidazole derivatives, fast tautomerization can lead to peak broadening or the absence of certain carbon signals in solution-state NMR. mdpi.com For related benzimidazole structures, aromatic carbons are observed in the range of δ 110–154 ppm, with the ester carbonyl at approximately δ 167 ppm and the methyl ester carbon at δ 52.4 ppm. nih.gov
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ (Ester) | 51 - 55 |
| Phenyl C | 125 - 135 |
| Imidazole C-4 | ~120 |
| Imidazole C-5 | ~135 |
| Imidazole C-2 | ~145 |
To unambiguously assign the proton and carbon signals, especially within the complex aromatic region, 2D NMR experiments are utilized.
COSY (Correlation Spectroscopy) would reveal correlations between scalar-coupled protons, helping to delineate the spin systems within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the H-4 imidazole proton to the C-4 carbon, the methyl protons to the methyl carbon, and each phenyl proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary (non-protonated) carbons and assembling the molecular fragments. For instance, correlations would be expected from the methyl protons to the ester carbonyl carbon (C=O) and from the imidazole H-4 proton to the C-2, C-5, and phenyl carbons. These techniques are routinely used for the structural elucidation of complex heterocyclic systems. mdpi.com
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification
Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, key vibrational bands would confirm the presence of its characteristic moieties.
The FTIR spectrum would show a prominent C=O stretching band for the ester group, typically in the range of 1700-1725 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl and imidazole rings are expected between 1450 and 1600 cm⁻¹. C-H stretching from the aromatic rings would appear above 3000 cm⁻¹, while the N-H stretch of the imidazole ring would be visible as a broad band around 3100-3300 cm⁻¹. For similar benzimidazole esters, a strong C=O stretch is reported at 1708 cm⁻¹, with aromatic C=C stretching from 1420-1530 cm⁻¹. nih.gov
Expected FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3300 (broad) | N-H Stretch | Imidazole |
| > 3000 (sharp) | C-H Stretch | Aromatic |
| 2850 - 2960 (sharp) | C-H Stretch | Aliphatic (-CH₃) |
| 1700 - 1725 (strong) | C=O Stretch | Ester |
| 1450 - 1600 (medium) | C=C Stretch | Aromatic/Imidazole |
High-Resolution Mass Spectrometry Techniques (e.g., HRMS, LC-MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₁₁H₁₀N₂O₂), the expected exact mass would be calculated. Techniques like Electrospray Ionization (ESI) coupled with HRMS would likely show a prominent protonated molecular ion [M+H]⁺. Fragmentation patterns observed in MS/MS experiments would further corroborate the structure, for instance, by showing the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). For related benzimidazoles, HRMS is used to confirm the calculated molecular formula. rsc.org
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. mdpi.com For this compound, this technique would precisely determine the planarity of the imidazole ring and the dihedral angle between the imidazole and phenyl rings. iosrjournals.org It would also reveal the conformation of the methyl carboxylate group relative to the imidazole ring. Furthermore, analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonding involving the imidazole N-H and the ester carbonyl oxygen, which stabilize the crystal lattice. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectra of imidazole-based compounds are generally characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. For instance, studies on various substituted imidazoles and benzimidazoles reveal that the position and intensity of these absorption bands are influenced by the nature and position of substituents on the imidazole and phenyl rings, as well as the solvent used for analysis.
In related compounds, such as substituted 1-phenylimidazo[1,5-a]pyridines, absorption maxima are observed in the range of 250 nm to 460 nm. These are typically attributed to π–π* electronic transitions, sometimes with a degree of intramolecular charge-transfer character, particularly for transitions at higher energies. The presence of different substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.
For example, the UV-vis spectrum of imidazole-2-carbaldehyde displays absorption bands between 220-250 nm and 270-300 nm. researchgate.net In another instance, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, when dissolved in DMF, shows absorption peaks at 340 nm and 406 nm, the latter being attributed to a π→π* transition. researchgate.net
Theoretical studies using methodologies like Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict and interpret the electronic transitions in such molecules. These computational analyses can help to assign the observed absorption bands to specific molecular orbital transitions, such as those originating from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Given the structure of this compound, it is anticipated that its UV-Vis spectrum would exhibit characteristic absorptions arising from the conjugated system formed by the phenyl and imidazole rings. The precise wavelengths and molar absorptivity values would, however, be dependent on experimental conditions, including the solvent environment.
Table of Spectroscopic Data for Related Imidazole Derivatives
Since specific data for this compound is not available, the following table presents data for related imidazole compounds to provide a comparative context.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Imidazole-2-carbaldehyde | Not Specified | 220-250, 270-300 | Not Specified | researchgate.net |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol | DMF | 340, 406 | Not Specified | researchgate.net |
| 4-methyl-imidazole | 2% Methanol in Water | 217 | Not Specified | mdpi.com |
| Imidazole | 2% Methanol in Water | 209 | Not Specified | mdpi.com |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Methyl 5-phenyl-1H-imidazole-2-carboxylate
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between accuracy and computational cost.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized molecular geometry of this compound. These calculations yield precise information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule in its ground state.
Table 1: Illustrative Optimized Geometrical Parameters of this compound from a Hypothetical DFT Calculation
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-N1 (Å) | 1.38 |
| C5-C(phenyl) (Å) | 1.48 | |
| C2-C(carboxy) (Å) | 1.49 | |
| Bond Angle | N1-C2-N3 (°) | 110.5 |
| C4-C5-C(phenyl) (°) | 128.0 | |
| Dihedral Angle | N1-C5-C(phenyl)-C(phenyl) (°) | 35.0 |
| Note: The values in this table are illustrative and intended to represent the type of data obtained from DFT calculations. |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and imidazole (B134444) rings, while the LUMO would likely be distributed over the electron-withdrawing carboxylate group and the imidazole ring. The HOMO-LUMO gap would provide insights into the charge transfer possibilities within the molecule.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
| Note: These values are for illustrative purposes only. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values in different colors. Regions of negative potential (typically colored red and yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group, indicating these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms, particularly the N-H proton of the imidazole ring.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by describing the delocalization of electron density between filled and vacant orbitals. This analysis can quantify intramolecular charge transfer (ICT) interactions and their stabilization energies.
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic view of molecular behavior and interactions.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding the binding mode of a potential drug molecule within the active site of a biological target.
Given the prevalence of the phenyl-imidazole scaffold in medicinal chemistry, molecular docking studies of this compound could be performed against various protein targets to explore its potential as an inhibitor. Such studies would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. The binding affinity, often expressed as a docking score or binding energy, can be calculated to estimate the strength of the interaction.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value/Residues Involved |
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | N1-H with Asp120; C=O with Ser85 |
| Hydrophobic Interactions | Phenyl ring with Leu50, Val78 |
| π-π Stacking | Imidazole ring with Phe92 |
| Note: This data is hypothetical and serves to illustrate the output of a molecular docking study. |
Conformational Analysis and Energy Minimization Techniques
Conformational analysis is a critical step in understanding the three-dimensional structure of this compound, which in turn governs its interactions with biological targets. This analysis is typically performed using computational methods to identify the most stable conformers of the molecule.
The process begins with the identification of rotatable bonds in the molecule. For this compound, the key rotatable bonds are the one connecting the phenyl group to the imidazole ring and the bond associated with the methyl carboxylate group. A potential energy surface (PES) scan is then conducted by systematically rotating these bonds and calculating the potential energy at each incremental step. researchgate.netnih.govnih.gov This allows for the mapping of the energy landscape and the identification of various conformers corresponding to local and global energy minima. nih.gov
Density Functional Theory (DFT) calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are a common method for optimizing the geometry of these conformers and calculating their energies with high accuracy. nih.gov The conformer with the lowest calculated energy is considered the global minimum and represents the most stable three-dimensional structure of the molecule under the given conditions. researchgate.netnih.govnih.gov The relative energies of other conformers with respect to this global minimum are also calculated to understand the probability of their existence. nih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-Ph) | Relative Energy (kcal/mol) |
| 1 | 0° | 5.2 |
| 2 | 30° | 2.1 |
| 3 | 45° | 0.0 |
| 4 | 90° | 3.5 |
| 5 | 120° | 2.8 |
| 6 | 180° | 4.1 |
Note: This table is a hypothetical representation based on typical conformational analysis results for similar compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR can be employed to predict its potential biological activities based on its physicochemical properties.
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities, structurally related to this compound, is compiled. nih.gov For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:
Electronic parameters: Hammett sigma (σ) constants, which describe the electron-donating or electron-withdrawing nature of substituents. nih.gov
Hydrophobic parameters: The partition coefficient (π), which measures the lipophilicity of the molecule. nih.gov
Steric parameters: Molar refractivity (MR) and STERIMOL parameters, which describe the size and shape of the molecule. nih.gov
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Genetic Function Approximation (GFA) are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov The statistical quality and predictive power of the resulting QSAR model are then rigorously validated using techniques like leave-one-out cross-validation. nih.gov
A well-validated QSAR model can then be used to predict the biological activity of new compounds, such as this compound, even before they are synthesized and tested in the laboratory. The model can also provide insights into the structural features that are important for the observed biological activity. For instance, a QSAR study on related imidazole derivatives revealed that the presence of electron-withdrawing groups at certain positions could influence cytotoxicity, while the lipophilicity of substituents at other positions could enhance it. nih.gov
Prediction of Reactivity, Selectivity, and Mechanistic Pathways through Theoretical Approaches
Theoretical approaches, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the reactivity, selectivity, and mechanistic pathways of chemical reactions involving this compound. These methods provide a detailed understanding of the electronic structure and how it influences the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. acs.orgnih.gov A smaller energy gap suggests higher reactivity. acs.orgnih.gov
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of this compound. These include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). acs.org
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). acs.org
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2). A higher hardness value indicates greater stability. acs.orgnih.gov
Softness (S): The reciprocal of hardness (S = 1 / η). A higher softness value suggests higher reactivity. acs.orgnih.gov
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons (ω = (μ)2 / 2η, where μ is the electronic chemical potential). acs.org
Table 2: Hypothetical Global Reactivity Descriptors for this compound Calculated at the B3LYP/6-311G(d,p) Level
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Hardness (η) | 2.35 |
| Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 1.98 |
Note: This table presents hypothetical values based on typical DFT calculations for similar imidazole derivatives.
By combining these theoretical approaches, a comprehensive understanding of the reactivity of this compound can be achieved. This knowledge is invaluable for designing new synthetic routes, predicting the outcomes of chemical reactions, and understanding the mechanisms of its potential biological actions. For example, understanding the tautomeric forms of the imidazole ring through DFT and NMR studies can be crucial for predicting its hydrogen bonding patterns and interactions with biological macromolecules. researchgate.net
Biological Activity Profiling and Mechanistic Insights in Vitro and Preclinical Studies
Antimicrobial Activities of Methyl 5-phenyl-1H-imidazole-2-carboxylate Derivatives
The structural versatility of imidazole-based compounds allows for the development of derivatives with potent activity against a wide range of microbial pathogens.
Derivatives of this compound have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.
A series of 4,5-diphenyl-1H-imidazole derivatives were synthesized and evaluated for their antibacterial properties. While many of the tested compounds showed limited activity, one derivative, compound 6d , exhibited potent activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, which was twofold more potent than the standard drug ciprofloxacin. semanticscholar.orgscirp.org Another compound, 6c , showed moderate activity against Staphylococcus aureus and Enterococcus faecalis with MIC values of 16 µg/mL for both. semanticscholar.orgscirp.org
In a separate study, 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives were synthesized and tested against a panel of bacteria. nih.gov The compound 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole showed the most significant activity against Gram-positive bacteria, with a MIC value of ≤8 µg/mL. nih.gov Notably, compounds 10 and 11 from this series were the most active against 15 clinical isolates of Helicobacter pylori, with a MIC of 2 µg/mL, four times more active than metronidazole. nih.gov However, these compounds displayed no significant activity against Gram-negative bacteria at concentrations up to 64 µg/mL. nih.gov
Furthermore, novel 1H-benzo[d]imidazole derivatives have been synthesized and screened. Out of 16 compounds, 11a , 12a , and 12b were identified as the most potent. acs.org
Research into 5-nitroimidazole/1,3,4-oxadiazole (B1194373) hybrids also revealed significant antibacterial activities. Specifically, hybrids 62e , 62h , and 62i were found to be effective against E. coli ATCC 35128, with MIC values ranging from 4.9 to 17 µM. nih.gov
Interactive Data Table: In Vitro Antibacterial Activity of Imidazole (B134444) Derivatives
| Compound/Derivative | Bacterial Strain(s) | Key Findings (MIC values) | Reference(s) |
| Compound 6d (4,5-diphenyl-1H-imidazole derivative) | Staphylococcus aureus | 4 µg/mL | semanticscholar.orgscirp.org |
| Compound 6c (4,5-diphenyl-1H-imidazole derivative) | Staphylococcus aureus, Enterococcus faecalis | 16 µg/mL | semanticscholar.orgscirp.org |
| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | ≤8 µg/mL | nih.gov |
| Compounds 10 and 11 (1-methyl-4-nitro-1H-imidazole derivatives) | Helicobacter pylori | 2 µg/mL | nih.gov |
| Hybrids 62e, 62h, 62i (5-nitroimidazole/1,3,4-oxadiazole) | E. coli ATCC 35128 | 4.9–17 µM | nih.gov |
The antifungal potential of this compound derivatives has been investigated against a variety of fungal pathogens, including yeasts and molds.
A study on 5,5-disubstituted-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines demonstrated their in vitro antifungal activity against Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans. nih.gov Similarly, other research has highlighted the antimycotic potential of imidazole derivatives against Candida albicans and Aspergillus niger. nih.gov
One study synthesized a series of 2-(1-H-imidazole-1-yl)-1-phenylethanol derivatives and found that compound (-)15 was highly effective against Candida parapsilosis, Candida albicans, Candida krusei, and Candida tropicalis, with MIC values of 0.08, 0.125, 0.125, and 0.27 μg/mL, respectively. researchgate.net
Furthermore, a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts were synthesized, with 15 out of the 18 new compounds demonstrating both antibacterial and antifungal activity. mdpi.com The investigation of 5-nitro-2-aryl substituted-1H-benzimidazoles also revealed antifungal activity against Candida albicans, Aspergillus niger, and Penicillium species. researchgate.net
Interactive Data Table: In Vitro Antifungal Activity of Imidazole Derivatives
| Compound/Derivative | Fungal Strain(s) | Key Findings (MIC values) | Reference(s) |
| 5,5-disubstituted-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines | Trichophyton rubrum, Aspergillus fumigatus, Candida albicans | Antifungal activity observed | nih.gov |
| Compound (-)15 (2-(1-H-imidazole-1-yl)-1-phenylethanol derivative) | C. parapsilosis, C. albicans, C. krusei, C. tropicalis | 0.08, 0.125, 0.125, 0.27 μg/mL | researchgate.net |
| 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts | Various fungi | 15 of 18 compounds showed activity | mdpi.com |
| 5-nitro-2-aryl substituted-1H-benzimidazoles | Candida albicans, Aspergillus niger, Penicillium spp. | Antifungal activity observed | researchgate.net |
The primary mechanism of antifungal action for many azole compounds, including imidazole derivatives, is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death. Molecular docking studies have supported this mechanism, showing a high affinity of imidazole-based compounds for the active site of CYP51 enzymes in Candida species. nih.gov
For antibacterial action, particularly in nitroimidazole derivatives, the mechanism often involves the reductive activation of the nitro group within anaerobic bacteria. nih.gov This process generates reactive cytotoxic intermediates that can damage bacterial DNA and other macromolecules, ultimately leading to cell death. nih.gov
Anticancer and Antiproliferative Potentials
The imidazole framework is a key structural feature in several established anticancer drugs, and new derivatives continue to be explored for their potential in oncology. nih.govnih.gov
A notable derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has shown significant toxicity towards the non-aggressive breast cancer cell line MCF-7, with a 50% inhibitory concentration (IC50) of 0.73 ± 0.0 μM. nih.gov Its effect on the aggressive breast cancer cell line MDA-MB-231 was observed at an IC50 of 20.4 ± 0.2 μM. nih.gov
In another study, a series of imidazole-based N-phenylbenzamide derivatives were evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Derivative 4f , which has a fluorine substitution, was the most active, with IC50 values of 7.5, 9.3, and 8.9 µM against A549, HeLa, and MCF-7 cells, respectively. nih.gov
Furthermore, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were tested against various cancer cell lines. Most of these compounds showed significant antiproliferative activity, with compound 13k being the most potent, exhibiting IC50 values ranging from 0.09 µM to 0.43 µM across all tested cell lines, including human non-small cell lung cancer cells (HCC827 and A549), human neuroblastoma cells (SH-SY5Y), and human breast cancer cells (MCF-7). nih.gov
Interactive Data Table: In Vitro Anticancer Activity of Imidazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Key Findings (IC50 values) | Reference(s) |
| MBIC (Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) | MCF-7 (breast) | 0.73 ± 0.0 μM | nih.gov |
| MBIC | MDA-MB-231 (breast) | 20.4 ± 0.2 μM | nih.gov |
| Derivative 4f (imidazole-based N-phenylbenzamide) | A549 (lung) | 7.5 µM | nih.gov |
| Derivative 4f | HeLa (cervical) | 9.3 µM | nih.gov |
| Derivative 4f | MCF-7 (breast) | 8.9 µM | nih.gov |
| Compound 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative) | Various cancer cell lines | 0.09 µM to 0.43 µM | nih.gov |
The anticancer effects of imidazole derivatives are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.
MBIC has been identified as a Microtubule Targeting Agent (MTA). nih.gov MTAs disrupt the dynamics of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. This disruption leads to mitotic arrest, where the cell is unable to proceed through mitosis, and subsequently undergoes programmed cell death, or apoptosis. nih.govnih.gov The activity of MBIC has been linked to its effects on p53 and its downstream proteins, survivin, cyclin-dependent kinase 1 (Cdk1), and cyclin B1. nih.gov
Other imidazole derivatives have been found to act as kinase inhibitors. For instance, certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives function as PI3Kα inhibitors, a key enzyme in a signaling pathway that is often dysregulated in cancer. nih.gov Another class of 1H-benzo[d]imidazoles has been shown to inhibit human topoisomerase I (Hu Topo I), an enzyme that plays a critical role in DNA replication and transcription. acs.org Inhibition of this enzyme leads to DNA damage and G2/M phase cell cycle arrest. acs.org
Based on a thorough review of available scientific literature, there is no specific information regarding the biological and pharmacological properties of the compound This compound corresponding to the detailed outline provided.
Research and preclinical studies detailing this specific molecule's effects on tubulin polymerization, its inhibitory activity against enzymes such as xanthine (B1682287) oxidase, β-glucuronidase, or Pin1, or its antiviral and anti-inflammatory properties could not be located in the public domain. The available scientific data predominantly focuses on derivatives of the imidazole or benzimidazole (B57391) scaffold, which are structurally distinct from this compound and whose properties cannot be accurately extrapolated to the subject compound.
Therefore, the generation of a scientifically accurate article that strictly adheres to the requested outline for this compound is not possible at this time due to the absence of relevant research findings.
Comprehensive Structure-Activity Relationships (SAR) in Various Biological Contexts
The substitution pattern on the phenyl and imidazole rings of phenyl-imidazole carboxylate derivatives plays a critical role in determining their biological activity. Extensive research has been conducted to understand these structure-activity relationships (SAR), providing valuable insights for the design of more potent and selective therapeutic agents.
Systematic modifications of the core scaffold have revealed that the nature and position of substituents significantly influence the compound's interaction with biological targets, leading to a range of activities including anticancer and receptor modulation.
Anticancer Activity
In the context of anticancer activity, several studies have explored the SAR of 2-phenyl-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters. These investigations have highlighted the importance of substituents on the 2-phenyl ring for cytotoxic effects against various cancer cell lines.
One study synthesized a series of novel substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their corresponding methyl esters, evaluating their antiproliferative effects against three breast cancer cell lines: MDA-MB231, MDA-MB468, and MCF7. researchgate.net The results indicated that the majority of the synthesized compounds exhibited antiproliferative effects that were comparable or superior to the reference drug, cisplatin. researchgate.net A key finding was that the presence of a 5-fluoro-2-hydroxyphenyl substituent at the 2-position of the benzimidazole scaffold resulted in the most active derivative of the series. researchgate.net This compound demonstrated significant growth inhibition with GI50 values of 6.23, 4.09, and 0.18 μM against MDA-MB468, MDA-MB231, and MCF7 breast cancer cell lines, respectively. researchgate.net
Another area of investigation for anticancer agents involves the inhibition of poly(ADP-ribose) polymerase (PARP), an important enzyme in DNA repair. The SAR of 1H-benzo[d]imidazole-4-carboxamide derivatives has been explored to discover potent PARP-1 inhibitors. nih.gov Research in this area has shown that introducing specific substituents into the hydrophobic pocket of the enzyme's active site can significantly enhance inhibitory activity. nih.gov For instance, the introduction of a furan (B31954) ring as a substituent led to derivatives with improved PARP-1 inhibitory activity compared to other heterocyclic substituents. nih.gov Specifically, one such furan-substituted derivative displayed a strong inhibitory effect on the PARP-1 enzyme with an IC50 value of 0.023 μM, which is comparable to the well-known PARP inhibitor Olaparib. nih.gov This highlights the favorable interactions that can be achieved with specific heterocyclic moieties.
The table below summarizes the structure-activity relationships of selected 2-phenyl-benzimidazole derivatives as anticancer agents.
| Compound Series | Substitution Pattern | Biological Target/Assay | Key SAR Findings |
| 2-(Phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and methyl esters | Varied substituents on the 2-phenyl ring | Antiproliferative activity against breast cancer cell lines (MDA-MB231, MDA-MB468, MCF7) | A 5-fluoro-2-hydroxyphenyl substituent at the 2-position showed the highest activity. researchgate.net |
| 1H-Benzo[d]imidazole-4-carboxamide derivatives | Varied substituents in the hydrophobic pocket of PARP-1 | PARP-1 inhibition and antiproliferative activity against BRCA-1 deficient cells | Furan ring substitution in the side chain enhanced PARP-1 inhibitory activity. nih.gov |
Receptor Agonist/Antagonist Activity
The phenyl-imidazole scaffold is also a versatile template for developing ligands that target various receptors, such as cannabinoid and adrenergic receptors. SAR studies in these areas have been crucial for identifying potent and selective modulators.
For instance, a series of 2,4-diphenyl-1H-imidazole analogs were synthesized and evaluated for their activity as human CB2 receptor agonists, which are potential therapeutic targets for chronic pain. nih.gov These studies demonstrated that modifications to the phenyl rings and the imidazole core could yield potent and selective CB2 agonists with high functional selectivity over CB1 receptors. nih.gov
In a different context, the SAR of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles has been investigated to understand their effects on α1- and α2-adrenergic receptors. nih.gov These studies revealed that the nature of the substituent on the carbon bridge connecting the naphthalene (B1677914) and imidazole rings, as well as the stereochemistry at this position, plays a critical role in determining the potency and selectivity for α2-adrenoceptors over α1-adrenoceptors. nih.gov For example, the desmethyl analog retained a high α2/α1-selectivity. nih.gov Furthermore, the S-(+)-isomer exhibited greater affinity for both α1- and α2-adrenoceptors compared to the R-(-)-isomer, which was a more potent antagonist at α2A-adrenoceptors. nih.gov
The following table outlines the structure-activity relationships of phenyl-imidazole analogs in the context of receptor modulation.
| Compound Series | Substitution Pattern | Biological Target/Assay | Key SAR Findings |
| 2,4-Diphenyl-1H-imidazole analogs | Modifications on the phenyl rings and imidazole core | Human CB2 receptor agonism | Resulted in potent and selective CB2 agonists. nih.gov |
| 4-[1-(1-Naphthyl)ethyl]-1H-imidazoles | Substitution on the carbon bridge and stereochemistry | α1- and α2-adrenergic receptor activity | The nature and chirality of the substituent on the carbon bridge are crucial for α2-adrenoceptor potency and selectivity. nih.gov |
Advanced Applications in Chemical and Materials Science
Role as a Versatile Synthetic Building Block for More Complex Organic Molecules
The imidazole (B134444) nucleus is a fundamental component in many biologically important molecules, including natural products like histidine and purine. mdpi.com Consequently, imidazole derivatives are widely utilized as building blocks in medicinal chemistry and organic synthesis. mdpi.comresearchgate.net While direct synthetic applications of methyl 5-phenyl-1H-imidazole-2-carboxylate are not extensively documented in publicly available literature, the reactivity of closely related imidazole compounds provides strong evidence for its potential as a versatile synthetic precursor.
For instance, the carbohydrazide (B1668358) derivative of a similar compound, 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide, serves as a key intermediate in the synthesis of more complex heterocyclic systems. mdpi.com This carbohydrazide is used to construct molecules containing a 1,3,4-oxadiazole (B1194373) ring, which is a scaffold known for its biological activities. mdpi.com This suggests that the ester group in this compound could be similarly transformed into other functional groups, such as amides, hydrazides, or other esters, thereby opening pathways to a diverse range of more complex molecules.
The general synthetic utility of imidazole derivatives is well-established. They are key starting materials for the synthesis of compounds with a wide array of biological activities, including antibacterial, antifungal, and antitumor properties. mdpi.comnih.gov The presence of the phenyl and carboxylate groups on the imidazole ring of the title compound offers multiple points for further chemical modification, enhancing its value as a building block for combinatorial chemistry and the development of new pharmaceutical agents and functional materials.
A study on the synthesis of disubstituted NH-imidazoles highlights the modular approach to creating a variety of imidazole derivatives, underscoring the importance of such scaffolds in synthetic chemistry. researchgate.net
Table 1: Examples of Complex Molecules Synthesized from Imidazole-based Building Blocks
| Starting Imidazole Derivative | Synthesized Complex Molecule | Key Transformation | Reference |
|---|---|---|---|
| 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide | 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one | Conversion of carbohydrazide to 1,3,4-oxadiazole | mdpi.com |
| o-phenylenediamine, aldehyde, and DMSO | 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole | One-pot synthesis of a benzimidazole (B57391) derivative | researchgate.net |
Design and Application as a Ligand in Coordination Chemistry
Imidazole and its derivatives are excellent ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com The nitrogen atoms of the imidazole ring can coordinate to metal ions, and when combined with other functional groups like carboxylates, they can act as versatile bridging ligands to create multidimensional structures. mdpi.comresearchgate.net
While there are no specific reports detailing the use of this compound as a ligand, the coordination chemistry of analogous imidazole-carboxylate ligands is well-documented. For example, coordination polymers have been successfully synthesized using 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene in conjunction with various carboxylate ligands, forming complexes with metal ions like Zn(II) and Cu(II). mdpi.com In these structures, the imidazole nitrogen atoms and the carboxylate oxygen atoms coordinate to the metal centers, leading to the formation of extended networks. mdpi.com
Another study demonstrates the use of an imidazole-dicarboxylate ligand to construct a series of novel metal-organic coordination polymers. researchgate.net The ability of the imidazole and carboxylate groups to coordinate to metal ions in various modes allows for the formation of diverse and complex architectures. Given that this compound possesses both an imidazole ring and a carboxylate group, it is highly probable that it can act as an effective ligand for the synthesis of new coordination compounds with potentially interesting properties, such as luminescence or catalysis. mdpi.comresearchgate.net
The synthesis of a cadmium(II) coordination polymer from an in-situ generated imidazole-carboxylate ligand further highlights the potential of such molecules in coordination chemistry. nih.gov
Table 2: Examples of Coordination Polymers with Imidazole-based Ligands
| Imidazole Ligand | Metal Ion | Resulting Structure Type | Reference |
|---|---|---|---|
| 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and various carboxylates | Zn(II), Cu(II) | Coordination Polymers | mdpi.com |
| 5-(4-imidazol-1-yl-phenyl)-2H-tetrazole and aromatic carboxylates | Zn(II) | 2-fold interpenetrating dmc framework | researchgate.net |
Catalytic Applications in Diverse Organic Synthesis Reactions
Imidazole and its derivatives can function as catalysts in a variety of organic reactions. The catalytic activity often stems from the ability of the imidazole ring to act as a nucleophile or a base.
A notable example is the catalytic role of imidazole in the hydrolysis of esters. rsc.org In this reaction, the imidazole acts as a nucleophilic catalyst, attacking the ester carbonyl group to form a reactive acylimidazolium intermediate, which is then readily hydrolyzed. The reaction kinetics often show a dependence on the concentration of imidazole, indicating its direct involvement in the rate-determining step. rsc.org While this study does not use this compound specifically, it demonstrates the fundamental catalytic capability of the imidazole moiety.
Furthermore, imidazole derivatives have been employed as precursors for N-heterocyclic carbenes (NHCs), which are a powerful class of organocatalysts. sciepub.com The development of green and reusable catalysts is a significant area of research, and imidazole-based systems, including ionic liquids, have shown promise in this regard. sciepub.com For example, a Brønsted acidic ionic liquid has been used as a catalyst for the efficient synthesis of 2,4,5-trisubstituted imidazoles. sciepub.com
Given its structure, this compound has the potential to be explored as a catalyst itself or as a precursor to more sophisticated catalytic systems. The presence of the phenyl and carboxylate groups could be used to tune the electronic and steric properties of the molecule, thereby influencing its catalytic activity and selectivity.
Table 3: Catalytic Activity of Imidazole and its Derivatives
| Catalyst | Reaction | Role of Catalyst | Reference |
|---|---|---|---|
| Imidazole | Hydrolysis of phenyl N-methylpyridinium-4-carboxylate esters | Nucleophilic catalyst | rsc.org |
| Diethyl ammonium (B1175870) hydrogen phosphate (B84403) (an ionic liquid) | Synthesis of 2,4,5-trisubstituted imidazoles | Brønsted acidic catalyst | sciepub.com |
Functional Materials Development (e.g., Dyes for Solar Cells, Polymers)
The unique photophysical and electronic properties of imidazole-containing compounds make them attractive candidates for the development of functional materials.
In the field of solar energy, imidazole derivatives have been investigated as components of dyes for dye-sensitized solar cells (DSSCs). While there is no direct report on the use of this compound in DSSCs, a related compound, methyl 1-methyl-1H-imidazole-5-carboxylate, is listed as a material for DSSCs. chemscene.com This suggests that the imidazole-carboxylate scaffold is a viable platform for designing new dyes. The performance of such dyes is highly dependent on their molecular structure, which influences their light-harvesting efficiency and electron-transfer properties.
The synthesis of novel 1H-benzo[d]imidazole derivatives for potential applications as anticancer agents targeting human topoisomerase I has been reported. nih.gov While the focus of this research is on biological activity, the synthetic methodologies and the characterization of the light-interacting properties of these molecules (UV absorption, fluorescence) are relevant to their potential use in functional materials. nih.gov
Furthermore, imidazole-containing monomers can be incorporated into polymers to create materials with specific properties. For example, the synthesis of a novel N-phenyl-poly(benzimidazole imide) has been achieved, resulting in a polymer with high thermal stability and improved transparency. cas.org The imidazole ring contributes to the desirable properties of the polymer. Although this example uses a more complex benzimidazole derivative, it illustrates the principle of using imidazole-containing building blocks in polymer chemistry.
The potential for this compound to be used in functional materials is significant. The phenyl group can be further functionalized to tune the electronic properties or to attach the molecule to a surface, while the ester group can be used for polymerization or for linking to other molecular components.
Table 4: Imidazole Derivatives in Functional Materials
| Imidazole Derivative | Application Area | Function | Reference |
|---|---|---|---|
| Methyl 1-methyl-1H-imidazole-5-carboxylate | Dye-Sensitized Solar Cells (DSSCs) | Component of a dye | chemscene.com |
| 1H-Benzo[d]imidazole derivatives | Anticancer agents | Targeting human topoisomerase I | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 5-phenyl-1H-imidazole-2-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation of aldehydes with amines, followed by esterification. For example, analogous imidazole derivatives are synthesized using aryl aldehydes, ammonium acetate, and acetic acid under reflux (80–100°C) in ethanol, yielding 60–85% . Optimize reaction time (typically 6–12 hours) and stoichiometric ratios (e.g., 1:1.2 aldehyde to amine) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- NMR : Analyze NMR for imidazole proton signals (δ 7.0–8.5 ppm for aromatic protons) and methyl ester resonance (δ 3.7–3.9 ppm). NMR confirms the carbonyl group (δ 165–170 ppm) .
- IR : Look for C=O stretching (1700–1750 cm) and N-H bending (imidazole ring, ~3150 cm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with imidazole rings .
Q. How can crystallographic data resolve the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For imidazole derivatives, focus on hydrogen bonding patterns (e.g., N-H···O interactions) and π-π stacking of aromatic rings. Use graph set analysis (e.g., Etter’s formalism) to classify hydrogen-bonding motifs .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities to target proteins like EGFR. Use ADMET analysis (e.g., SwissADME) to evaluate pharmacokinetics:
- Lipinski’s Rule : Ensure molecular weight <500 Da and logP <5.
- Toxicity : Predict hepatotoxicity via ProTox-II.
- Reference docking poses of similar imidazole derivatives (e.g., 2-phenyl-1H-benzo[d]imidazole) for validation .
Q. What strategies resolve contradictions in hydrogen bonding patterns observed in crystallographic studies of imidazole derivatives?
- Methodological Answer :
- Statistical Analysis : Compare hydrogen bond geometries (distance/angle) across multiple crystal structures to identify outliers.
- Dynamic Effects : Use variable-temperature XRD to assess thermal motion’s impact on apparent bond lengths.
- Theoretical Calculations : Validate experimental data with DFT (e.g., B3LYP/6-31G**) to model hydrogen-bond energetics .
Q. How do substituent variations (e.g., electron-withdrawing groups) affect the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Electrophilicity : Quantify using Fukui indices (DFT calculations). Electron-withdrawing groups (e.g., -NO) increase electrophilicity at the ester carbonyl.
- Experimental Validation : Compare reaction rates of substituted derivatives (e.g., 5-fluoro vs. 5-methoxy) under identical nucleophilic conditions (e.g., hydrolysis with NaOH). Monitor via HPLC or NMR .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthesis yields for imidazole derivatives?
- Methodological Answer :
- Source Identification : Compare reaction conditions (solvent polarity, catalyst loadings). For example, acetonitrile may yield higher purity than DMF due to reduced side reactions .
- Reproducibility : Replicate experiments with strict moisture/oxygen control (e.g., Schlenk line) to minimize variability.
- Byproduct Analysis : Use LC-MS to identify unaccounted intermediates or degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
